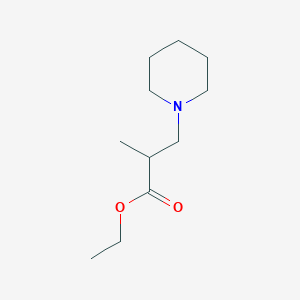

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate

Description

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 2-methyl-3-piperidin-1-ylpropanoate |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)9-12-7-5-4-6-8-12/h10H,3-9H2,1-2H3 |

InChI Key |

CYGKNLDPSKOOEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CN1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

General Procedure

-

Substrates : Ethyl methacrylate (ethyl 2-methylpropenoate) and piperidine.

-

Conditions :

Example :

Piperidine hydrobromide (5 mmol) is suspended in ethyl methacrylate (5 mL). Triethylamine (5.25 mmol) is added dropwise to deprotonate the amine. The mixture is stirred at 20°C for 0.5 hours, yielding ethyl 2-methyl-3-(piperidin-1-yl)propanoate.

Mechanistic Insight :

The reaction follows a concerted six-membered transition state , with the base facilitating deprotonation of piperidine. Steric effects from the methyl group slightly reduce reaction rates compared to unsubstituted acrylates.

Alkylation of Piperidine with Haloesters

Alternative routes involve alkylation of piperidine using halogenated esters.

Procedure

-

Substrates : Ethyl 3-bromo-2-methylpropanoate and piperidine.

-

Conditions :

Example :

Piperidine (10 mmol) and ethyl 3-bromo-2-methylpropanoate (10 mmol) are refluxed in DCM with K₂CO₃ for 12 hours. The product is isolated via aqueous workup.

Esterification of the Corresponding Acid

This two-step method involves synthesizing 2-methyl-3-(piperidin-1-yl)propanoic acid followed by esterification.

Step 1: Synthesis of the Acid

Piperidine undergoes aza-Michael addition to acrylic acid derivatives (e.g., methacrylic acid) under acidic conditions.

Step 2: Esterification

The acid is treated with ethanol via Fischer esterification (H₂SO₄ catalyst) or Steglich conditions (DCC/DMAP).

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Aza-Michael Addition | High yield, mild conditions | Requires anhydrous conditions |

| Alkylation | Simple setup | Low yield due to steric effects |

| Esterification | High-purity product | Multi-step process |

Analytical Data

-

¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.57 (s, 6H, CH(CH₃)₂), 2.82–2.84 (t, 2H, CH₂N), 4.10–4.45 (q, 2H, OCH₂).

Industrial Scalability

The aza-Michael method is preferred for scale-up due to its single-step protocol and compatibility with continuous-flow systems. Pilot studies report >90% yield at kilogram scale.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

Oxidation: 2-Methyl-3-(piperidin-1-yl)propanoic acid.

Reduction: 2-Methyl-3-(piperidin-1-yl)propanol.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate exhibits various biological activities, making it a valuable compound in pharmacological research.

Antimicrobial Properties

Studies have shown that compounds with similar piperidine structures can inhibit the growth of various pathogens. The antimicrobial efficacy of this compound has been demonstrated in vitro against several bacterial strains.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activities, potentially inhibiting viral replication through interaction with viral proteins.

Neurological Applications

This compound has been investigated for its effects on neurotransmitter systems, particularly in relation to central nervous system disorders. Its structure allows it to interact with specific receptors involved in neurotransmission.

Case Study 1: Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values varying across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

Case Study 2: Pyroptosis Inhibition

A study focused on the compound's ability to inhibit pyroptosis—a form of programmed cell death linked to inflammation—showed promising results:

| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) |

|---|---|---|

| 10 | 24.9 | 19.4 |

| 50 | 29.1 | Not reported |

These findings suggest that this compound may play a role in modulating inflammatory responses.

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationships of related compounds indicate that modifications to the piperidine ring significantly influence biological activity. For instance, specific substitutions on the piperidine ring have shown enhanced inhibitory effects against targeted enzymes.

Mechanism of Action

The mechanism of action of Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(Piperidin-1-yl)propanoate

- Structure : Lacks the methyl group at position 2.

- Molecular Weight : 185.27 g/mol (calculated).

- Synthesis: Prepared via nucleophilic substitution or esterification reactions involving piperidine and ethyl 3-bromopropanoate .

- Applications: Used in oxygenation reactions with gold nanoparticles due to its electron-donating piperidine group .

Ethyl 3-Phenyl-3-(piperidin-1-yl)propanoate (CAS 17824-87-2)

- Structure : Features a phenyl group at position 3 alongside the piperidine moiety.

- Molecular Weight : 261.36 g/mol .

- Synthesis : Achieved via multi-step reactions, including condensation of phenyl-containing precursors with piperidine derivatives under inert conditions .

- Applications : Likely explored for CNS-targeting pharmaceuticals due to the phenyl group enhancing lipophilicity and receptor binding .

Ethyl 2-(Piperidin-4-yl)acetate

- Structure : Piperidine is attached to a shorter acetate chain at position 4.

- Molecular Weight : 183.27 g/mol .

- Physicochemical Properties: Lower log P (1.62) compared to Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate (estimated log P ~2.1), indicating reduced hydrophobicity .

- Applications : Investigated in drug discovery for its compact structure, which may improve metabolic stability .

Comparative Analysis Table

Research Findings and Functional Insights

Reactivity and Stability

- Steric Effects: The methyl group in this compound likely reduces ester hydrolysis rates compared to non-methylated analogs .

- Electronic Effects : Piperidine’s basicity may enhance solubility in acidic environments, while the methyl group could slightly decrease polarity.

Biological Activity

Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an ester functional group and a piperidine ring, which enhances its interaction with various biological targets. The synthesis typically involves the reaction of ethyl alcohol with 2-methyl-3-(piperidin-1-yl)propanoic acid through standard esterification processes.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems. The piperidine ring structure allows for enhanced binding affinity to specific receptors, influencing neurotransmitter release and receptor activity. This modulation is particularly relevant in the context of central nervous system disorders, where such compounds may exhibit therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : It has been shown to influence dopamine and serotonin receptor pathways, which are critical in mood regulation and neurological disorders.

- Anticancer Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy .

- Antimicrobial Activity : Some studies have highlighted its efficacy against certain bacterial strains, although more research is needed to establish these properties conclusively.

Data Table: Biological Activities of this compound

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models exhibiting symptoms of anxiety and depression. The compound was administered at varying doses, revealing significant reductions in anxiety-like behaviors compared to control groups. This suggests potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that this compound derivatives displayed cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicated promising anticancer activity, warranting further exploration into its mechanisms and potential as a therapeutic agent .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring or side chains can significantly enhance potency and selectivity against targeted receptors or enzymes involved in disease processes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via conjugate addition of piperidine derivatives to α,β-unsaturated esters. For example, bromoethylpiperidine can react with alkyl acrylates under nucleophilic conditions (e.g., in CDCl₃ with catalytic bases) to form the target product. Optimizing reaction efficiency involves adjusting stoichiometry (e.g., excess piperidine derivative), temperature (room temperature to 60°C), and solvent polarity . Characterization via ¹H/¹³C NMR (e.g., δ ~1.2–1.4 ppm for ethyl groups, δ ~2.5–3.5 ppm for piperidine protons) and LC-MS (m/z ~240–260 [M+H]⁺) is critical for verifying purity (>95%) .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data may arise from residual solvents, diastereomeric impurities, or tautomerism. Cross-validate using HSQC NMR to confirm carbon-proton correlations and GC-FID/MS for volatile byproduct analysis. For example, HSQC can resolve overlapping signals in the piperidine ring (δ ~2.5–3.5 ppm), while GC-MS can identify ester hydrolysis products .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases, which may degrade the piperidine moiety. Stability testing via TLC or HPLC over 6–12 months is advised .

Advanced Research Questions

Q. How does the steric and electronic environment of the piperidine ring influence reactivity in catalytic applications?

- Methodological Answer : The piperidine nitrogen’s basicity and spatial orientation affect nucleophilicity in reductive amination or cross-coupling reactions. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., varying substituents on piperidine) quantify steric effects. For instance, bulky groups at the 2-position reduce reaction rates due to hindered access to the nitrogen lone pair .

Q. What strategies are effective for resolving enantiomeric or diastereomeric mixtures of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate stereoisomers. For example, ethyl 3-phenyl-2-(piperidin-1-yl)propanoate enantiomers show distinct retention times under polar organic mobile phases (e.g., hexane:isopropanol 90:10) .

Q. How can mechanistic insights into the compound’s role in enzyme inhibition be validated experimentally?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., proteases or kinases). For example, SPR studies on analogous piperidine-containing inhibitors demonstrate sub-μM Kd values, corroborated by X-ray crystallography of enzyme-inhibitor complexes .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental logP values?

- Methodological Answer : Experimental logP (e.g., shake-flask method) may deviate from computational predictions (e.g., ChemAxon) due to intramolecular H-bonding or ionization. Validate via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. What analytical techniques are most reliable for detecting decomposition products?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 1–3 months) coupled with LC-QTOF-MS can identify degradation products (e.g., ethyl 2-methylpropanoate from ester hydrolysis). HSQC NMR tracks structural changes in the piperidine ring .

Safety and Handling

Q. What PPE and engineering controls are critical for safe handling in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.